molecular formula C21H31N3O2 B7152088 N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B7152088
M. Wt: 357.5 g/mol
InChI Key: PZTVNRLLBWAKQC-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a pyrrolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-21(17-22-19(25)16-24-12-6-9-20(24)26)10-13-23(14-11-21)15-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTVNRLLBWAKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced through a benzylation reaction, followed by the formation of the pyrrolidinone moiety. The final step involves the acylation of the piperidine derivative with 2-(2-oxopyrrolidin-1-yl)acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propionamide

Uniqueness

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a piperidine ring, benzyl group, and pyrrolidinone moiety makes it distinct from other similar compounds, potentially offering different reactivity and interactions with biological targets.

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